2-[1-(Hydroxyimino)ethyl]benzofuran
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Overview
Description
Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the hydroxyimino group in 2-[1-(Hydroxyimino)ethyl]benzofuran adds to its chemical reactivity and potential utility in scientific research and industrial applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential lead compound for drug development due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
Target of Action
Benzofuran compounds, which 2-[1-(hydroxyimino)ethyl]benzofuran is a part of, are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with their targets in a way that leads to their observed biological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to exhibit strong biological activities, which suggest significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further functionalization can lead to the desired compound.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Hydroxyimino)ethyl]benzofuran can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime ethers or nitrile oxides.
Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the hydroxyimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
Major products formed from these reactions include oxime ethers, nitrile oxides, amines, hydroxylamines, and substituted benzofuran derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzofuran: Lacks the hydroxyimino group, resulting in different chemical reactivity and biological activity.
2-Aminobenzofuran: Contains an amino group instead of a hydroxyimino group, leading to distinct chemical properties and applications.
2-Methoxybenzofuran: Features a methoxy group, which alters its electronic properties and reactivity compared to 2-[1-(Hydroxyimino)ethyl]benzofuran.
Uniqueness
This compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(NZ)-N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODADWVAESHXVQX-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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